molecular formula C13H16N2O3S B2573692 Ethyl 5-(butanoylamino)-4-cyano-3-methylthiophene-2-carboxylate CAS No. 443122-28-9

Ethyl 5-(butanoylamino)-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B2573692
CAS No.: 443122-28-9
M. Wt: 280.34
InChI Key: VYXYJKGARDNOCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the reaction mechanisms .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanisms .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and stability .

Scientific Research Applications

Synthesis and Characterization

Research involving thiophene derivatives like Ethyl 5-(butanoylamino)-4-cyano-3-methylthiophene-2-carboxylate often focuses on their synthesis and characterization due to their potential in various applications. For instance, studies on the synthesis of related thiophene compounds reveal methods to obtain these compounds through reactions involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, showcasing their novel fluorescence properties (Guo Pusheng, 2009). Additionally, practical preparation techniques have been devised for thiophene derivatives, emphasizing operational simplicity and efficiency without the need for strong bases or cryogenic conditions, which could be relevant to the production of this compound (M. Kogami, N. Watanabe, 2011).

Chemical Reactions and Applications

This compound's structural analogs have been explored for their reactivity in various chemical reactions, including [4 + 2] annulation processes that yield highly functionalized compounds with potential applications in medicinal chemistry and material science (Xue-Feng Zhu, J. Lan, O. Kwon, 2003). The reaction of similar compounds with benzoylisothiocyanate and subsequent transformations highlights their versatility in synthesizing novel compounds with potential biological activities, including inhibitory activities against certain plant growths (Tao Wang, C. Zheng, S. Liu, H. Chen, 2010).

Material Science and Dye Applications

The synthesis and application of thiophene derivatives extend to material science, particularly in the development of disperse dyes for fabrics. This compound and its analogs have been used to synthesize disperse dyes that exhibit good levelness and fastness on polyester and nylon fabrics, showcasing their potential in textile applications (Isaac Oluwatobi Abolude, Kasali Ademola Bello, Peter Obinna Nkeonye, A. Giwa, 2021).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological molecules, its metabolic pathway, and its effects on cellular processes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

ethyl 5-(butanoylamino)-4-cyano-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-6-10(16)15-12-9(7-14)8(3)11(19-12)13(17)18-5-2/h4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXYJKGARDNOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=C(S1)C(=O)OCC)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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